
Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester: is an organic compound with the molecular formula C10H13N3O2 It is a derivative of benzoic acid where the hydrogen atom in the meta position is replaced by a 3,3-dimethyl-1-triazeno group, and the carboxyl group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester typically involves the reaction of benzoic acid derivatives with diazomethane or similar diazo compounds. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the triazeno group into amine derivatives.
Substitution: The compound can participate in substitution reactions, where the triazeno group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学研究应用
Chemistry: In chemistry, benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful for probing biological systems.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure may allow it to interact with biological targets in novel ways, leading to new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester involves its interaction with molecular targets through its triazeno group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
- Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
- p-(3,3-Dimethyl-1-triazeno)benzoic acid
Comparison: While these compounds share the triazeno group, their position on the benzoic acid ring differs. This positional difference can significantly impact their chemical reactivity and biological activity. For example, the ortho and para derivatives may have different steric and electronic effects, leading to variations in their interactions with molecular targets.
Uniqueness: The meta position of the triazeno group in benzoic acid, m-(3,3-dimethyl-1-triazeno)-, methyl ester provides a unique spatial arrangement that can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
属性
CAS 编号 |
35972-50-0 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 3-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-5-8(7-9)10(14)15-3/h4-7H,1-3H3 |
InChI 键 |
VIHRSKPFPROVEQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=NC1=CC=CC(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


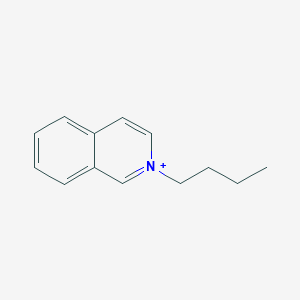
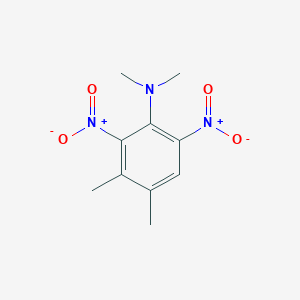
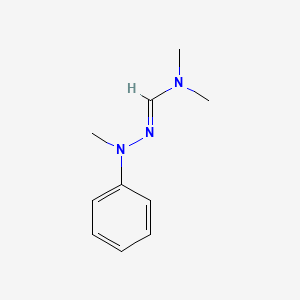
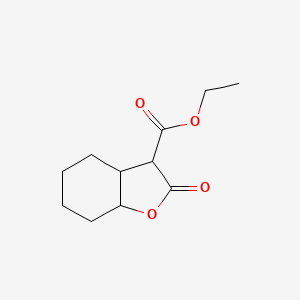
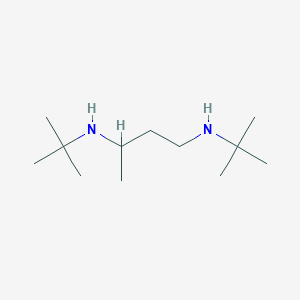

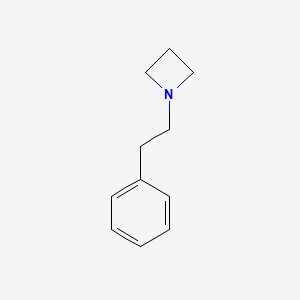
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
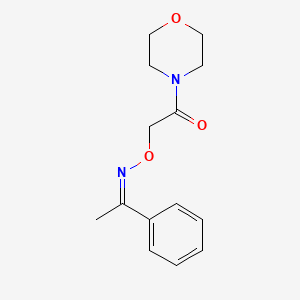
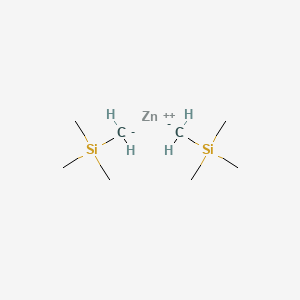
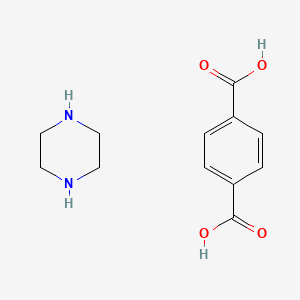


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
